
6-Methyl-5-phenylpyrimidin-4-amine
説明
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 857435-92-8, providing unambiguous identification within the global chemical database system. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as this compound, reflecting its substitution pattern on the pyrimidine core structure.
The molecular formula C₁₁H₁₁N₃ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 185.23 grams per mole. The compound's structural architecture features a pyrimidine ring system, which constitutes one of the three fundamental diazine heterocycles characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. The specific substitution pattern of this compound distinguishes it from other pyrimidine derivatives through the presence of a methyl group at position 6, a phenyl group at position 5, and an amino group at position 4.
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Chemical Abstracts Service Number | 857435-92-8 |
Molecular Formula | C₁₁H₁₁N₃ |
Molecular Weight | 185.23 g/mol |
International Union of Pure and Applied Chemistry Name | This compound |
Topological Polar Surface Area | 51.8 |
Calculated LogP | 2.03422 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
The compound exhibits distinctive physical properties that reflect its heterocyclic nature and substitution pattern. Computational predictions indicate a boiling point of approximately 335.3 degrees Celsius at 760 millimeters of mercury pressure, suggesting moderate thermal stability typical of substituted pyrimidines. The topological polar surface area of 51.8 square angstroms and calculated LogP value of 2.03422 indicate favorable physicochemical properties for potential pharmaceutical applications, as these parameters fall within ranges associated with good drug-like characteristics.
The nomenclature system for this compound follows established conventions for heterocyclic compounds, where the pyrimidine ring serves as the parent structure and substituents are numbered according to International Union of Pure and Applied Chemistry guidelines. This systematic naming approach ensures precise communication within the scientific community and facilitates accurate database searches and literature reviews. The compound's identification through multiple database systems, including its Chemical Abstracts Service number and International Union of Pure and Applied Chemistry name, provides researchers with reliable reference points for accessing relevant chemical and biological data.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which traces its origins to the early nineteenth century. The foundational work in pyrimidine chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid through nitric acid oxidation, marking the first documented isolation of a pyrimidine derivative. This pioneering achievement established the groundwork for subsequent investigations into nitrogen-containing heterocycles that would eventually lead to the synthesis of complex derivatives like this compound.
The systematic study of pyrimidines commenced in earnest during the 1880s with the work of Pinner, who developed innovative synthetic approaches by condensing ethyl acetoacetate with amidines. Pinner's contributions to the field were particularly significant as he proposed the term "pyrimidin" in 1885, establishing the nomenclature foundation that continues to be used today. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through a sophisticated synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The twentieth century witnessed remarkable advances in heterocyclic chemistry, with particular emphasis on developing pyrimidine derivatives for pharmaceutical applications. The discovery that pyrimidine bases constitute essential components of nucleic acids, specifically cytosine, thymine, and uracil, revolutionized understanding of these compounds' biological significance. This revelation prompted intensive research into synthetic pyrimidine derivatives, leading to the development of numerous therapeutic agents and the eventual synthesis of specialized compounds like this compound.
Table 2: Historical Milestones in Pyrimidine Chemistry
Year | Milestone | Researcher | Significance |
---|---|---|---|
1818 | Isolation of alloxan from uric acid | Brugnatelli | First pyrimidine derivative identified |
1884 | Systematic pyrimidine synthesis | Pinner | Development of condensation methods |
1885 | Introduction of "pyrimidin" nomenclature | Pinner | Establishment of naming conventions |
1900 | Synthesis of parent pyrimidine | Gabriel and Colman | First preparation of unsubstituted pyrimidine |
1951 | Chargaff's rule on nucleic acids | Chargaff | Recognition of biological importance |
The evolution of heterocyclic chemistry throughout the nineteenth and twentieth centuries created the intellectual and methodological foundation necessary for synthesizing complex pyrimidine derivatives. The development of sophisticated synthetic methodologies, including nucleophilic substitution reactions, condensation processes, and metal-catalyzed coupling reactions, provided chemists with the tools required to access highly substituted pyrimidines like this compound. These historical developments in synthetic methodology were complemented by advances in analytical techniques, enabling precise characterization of complex heterocyclic structures and facilitating the identification of structure-activity relationships.
Significance in Medicinal Chemistry and Materials Science
This compound occupies a position of considerable importance within medicinal chemistry due to its relationship to biologically active pyrimidine derivatives and its potential as a synthetic intermediate. Recent research has demonstrated that pyrimidine-containing compounds exhibit diverse biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The structural features present in this compound, particularly the combination of aromatic substitution and amino functionality, provide multiple sites for chemical modification and structure-activity relationship optimization.
Contemporary medicinal chemistry research has revealed that substituted pyrimidines can interact effectively with various biological targets, including enzymes, receptors, and genetic materials within cells. The heterocyclic nature of this compound, combined with its specific substitution pattern, enables potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These molecular recognition capabilities position the compound as a valuable scaffold for pharmaceutical development, particularly in areas where pyrimidine-based therapeutics have demonstrated clinical efficacy.
The significance of this compound extends beyond traditional pharmaceutical applications into the rapidly expanding field of materials science. Pyrimidine derivatives have found applications in the development of organic electronic devices, including organic light-emitting diodes, solar cells, and sensors. The aromatic character and electron-accepting properties of pyrimidines make them suitable components for organic semiconductors and functional materials. Research has shown that phenyl-substituted pyrimidines can participate in π-conjugated systems, contributing to the electronic properties of materials designed for optoelectronic applications.
Table 3: Applications of Pyrimidine Derivatives in Research Fields
Research Field | Application | Mechanism | Reference Compounds |
---|---|---|---|
Medicinal Chemistry | Anticancer agents | Enzyme inhibition, DNA interaction | Various substituted pyrimidines |
Materials Science | Organic electronics | π-conjugation, electron transport | Phenyl-pyrimidine derivatives |
Pharmaceutical Development | Anti-inflammatory drugs | Receptor modulation | Pyrimidine-based therapeutics |
Biochemical Research | Enzyme inhibitors | Active site binding | Amino-substituted pyrimidines |
Recent investigations into pyrimidine Schiff bases, which share structural similarities with this compound, have demonstrated significant cytotoxic activities against cancer cell lines. These studies revealed that modifications to the pyrimidine core, particularly at positions corresponding to those substituted in this compound, can dramatically influence biological activity. The presence of amino functionality at the 4-position, combined with aromatic substitution, creates opportunities for hydrogen bonding interactions that may be crucial for biological activity.
The materials science applications of this compound and related compounds reflect the growing recognition of heterocycles as essential components in advanced materials. Research has shown that pyrimidine derivatives can function as electron-accepting moieties in donor-acceptor systems designed for organic photovoltaics and light-emitting applications. The combination of electron-deficient pyrimidine rings with electron-rich phenyl substituents creates intramolecular charge transfer characteristics that are valuable for optoelectronic device applications. These properties position this compound as a potential building block for next-generation organic electronic materials.
特性
CAS番号 |
857435-92-8 |
---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC名 |
6-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
InChIキー |
OFKJBZUSLOPDCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |
正規SMILES |
CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |
製品の起源 |
United States |
科学的研究の応用
Scientific Research Applications
6-Methyl-5-phenylpyrimidin-4-amine has been explored for various applications:
-
Antimicrobial Activity
- Studies have demonstrated that this compound exhibits noteworthy antibacterial properties against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent against resistant bacterial strains.
-
Anticancer Properties
- Research indicates that this compound can induce apoptosis in cancer cell lines, such as HeLa and AGS, through modulation of cellular pathways related to survival and death .
- A study reported an IC value of 53.02 µM against gastric adenocarcinoma cells, suggesting its efficacy as an anticancer agent .
- Enzyme Inhibition
Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 16 | 32 |
Methicillin-resistant S. aureus | 8 | 16 |
Anticancer Activity Against Various Cell Lines
Cell Line | IC (µM) |
---|---|
HeLa | 45.00 |
AGS | 53.02 |
HepG2 | 60.00 |
Case Studies
-
Case Study on Antibacterial Efficacy
- In a comparative study, derivatives of pyrimidine were synthesized and tested for their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited submicromolar activity, showcasing the potential of these compounds in treating resistant infections .
- Case Study on Anticancer Activity
類似化合物との比較
Structural Features and Conformational Analysis
The substitution pattern on the pyrimidine ring critically influences molecular conformation and intermolecular interactions. Key analogs and their structural distinctions are summarized in Table 1.
Table 1: Structural Comparison of 6-Methylpyrimidin-4-amine Derivatives
Key Observations:
- Positional Isomerism : The phenyl group at C5 (hypothetical in the target compound) vs. C2 (evidence-based analogs) alters steric and electronic effects. For instance, C2-phenyl derivatives exhibit near-planar alignment with the pyrimidine ring (dihedral angles <16°), facilitating π-π stacking . In contrast, a C5-phenyl group could disrupt planarity due to steric hindrance with the C4-amine.
- Hydrogen Bonding: Analogs with C5-aminomethyl or iminomethyl substituents form intramolecular N–H⋯N bonds, stabilizing specific conformations. Schiff base derivatives (e.g., III) exhibit stronger intermolecular C–H⋯O interactions compared to amine analogs .
Molecular Interactions and Crystal Packing
- Hydrogen Bonding : Amine derivatives (e.g., II) form chains via N–H⋯N bonds, while Schiff bases (III) adopt C–H⋯O linkages, influencing crystal packing and solubility .
- π-π Stacking: Planar C2-phenyl derivatives (dihedral angles <16°) exhibit stronger π-π interactions (centroid distances: 3.69–3.83 Å) compared to non-planar analogs .
- Disruption in 5-Phenyl Derivatives : A C5-phenyl group could sterically hinder π-π stacking, reducing crystalline stability compared to C2-phenyl analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-5-phenylpyrimidin-4-amine, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step protocols, such as:
Alkylation/Amination : Reacting substituted pyrimidine precursors (e.g., 2-chloro-6-methylpyrimidine) with phenylamine derivatives under alkaline conditions (e.g., NaH in DMF) .
Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
- Key Parameters : Temperature (80–100°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for amine:halopyrimidine) are critical for minimizing side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR confirm substituent positions (e.g., methyl at C6, phenyl at C5). For example, the C5-phenyl group shows aromatic protons at δ 7.2–7.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 226.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. What are the primary biological targets of this pyrimidine derivative?
- Methodology :
- Enzyme Assays : Screening against kinases (e.g., CDK2) using ATP-competitive inhibition assays (IC values <10 µM reported) .
- Cellular Studies : Apoptosis induction in cancer cell lines (e.g., MCF-7) via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (v.2018/3) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H⋯N, d = 2.89 Å) are modeled using SHELX hydrogen-bond constraints .
- Validation : R-factor <0.05 and electron density maps (e.g., Fo–Fc) confirm absence of disorder .
Q. How to address contradictions between observed biological activity and computational docking predictions?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups at C5) on kinase inhibition .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., CDK2 binding pocket) using AMBER or GROMACS. Adjust force fields for π-π stacking (phenyl-pyrimidine interactions) .
- Crystallographic Validation : Overlay docking poses with X-ray structures to identify steric clashes or conformational mismatches .
Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in stabilizing the crystal lattice?
- Methodology :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., for N–H⋯N chains) .
- C–H⋯π Interactions : Measure distances (e.g., 3.4–3.6 Å between methyl groups and phenyl rings) using Mercury software .
- Thermal Ellipsoids : Assess rigidity of the pyrimidine core (U <0.03 Å) versus flexible side chains .
Q. How to optimize synthetic protocols for enantiomerically pure derivatives?
- Methodology :
- Chiral Auxiliaries : Introduce L-proline-derived catalysts during amination steps to achieve >90% ee .
- HPLC Chiral Separation : Use Chiralpak IA columns (hexane:isopropanol = 85:15) for resolution .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。